

Application Note: Quantification of Celecoxib in Biological Matrices using LC-MS/MS

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Abstract

This application note details a robust and sensitive method for the quantification of Celecoxib in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a deuterated internal standard (Celecoxib-d7) to ensure accuracy and precision. The described protocol includes sample preparation, chromatographic separation, and mass spectrometric detection using Multiple Reaction Monitoring (MRM). This methodology is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1][2] Accurate and reliable quantification of Celecoxib in biological samples is crucial for clinical and research applications. LC-MS/MS offers high selectivity and sensitivity for the determination of drug concentrations in complex matrices. This application note provides a detailed protocol for the analysis of Celecoxib using Celecoxib-d7 as an internal standard.

ExperimentalMaterials and Reagents

Celecoxib and Celecoxib-d7 reference standards



- · HPLC-grade methanol and acetonitrile
- Ammonium acetate
- Formic acid
- Ultrapure water
- Human plasma (or other relevant biological matrix)

Instrumentation

- Liquid chromatograph (e.g., Waters Acquity UPLC)
- Tandem mass spectrometer (e.g., API 5500 Qtrap or Thermo Finnigan Quantam ultra)
- C18 or C8 analytical column

Standard Solution Preparation

Stock solutions of Celecoxib and Celecoxib-d7 are prepared by dissolving the accurately weighed compounds in methanol to a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a mixture of methanol and water.

Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

- To 300 μL of human plasma, add the Celecoxib-d7 internal standard solution.
- Load the sample onto a pre-conditioned Strata-X SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard with an appropriate solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[3]



Sample Preparation: Liquid-Liquid Extraction (LLE)

- To a volume of human plasma, add the internal standard.
- Add methyl tert-butyl ether (MTBE) as the extraction solvent.[4]
- Vortex the mixture to ensure thorough mixing.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection are performed according to the parameters outlined in the tables below.

Data Presentation

Table 1: MRM Transitions for Celecoxib and Celecoxib-

<u>d7</u>

Analyte	Precursor lon (m/z)	Product Ion (m/z)	lonization Mode	Reference
Celecoxib	382.2	214.1	Positive	[5]
Celecoxib	380.1	316.3	Negative	[6]
Celecoxib	380.0	315.9	Negative	[7]
Celecoxib-d7	387.0	323.0	Negative	[7]

Table 2: Example Liquid Chromatography Conditions



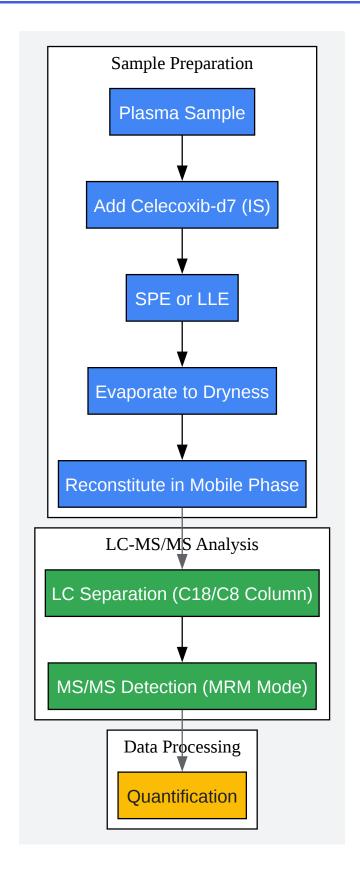
Parameter	Condition 1	Condition 2
Column	Luna HILIC	ACE C8-300 (50 x 4.0 mm, 3.0 μm)
Mobile Phase	10mM ammonium formate (pH 3.0 with formic acid):methanol (5:95, v/v)	Methanol:1.0 mmol ammonium acetate (80:20, v/v)
Flow Rate	0.2 mL/min	Not Specified
Run Time	< 2 min	Not Specified
Reference	[4]	[3]

Table 3: Example Mass Spectrometry Conditions

Parameter	Condition 1	Condition 2
Ionization Mode	Negative Electrospray Ionization (ESI)	Positive/Negative Ion- Switching ESI
Scan Type	Multiple Reaction Monitoring (MRM)	Selected Reaction Monitoring (SRM)
Ionspray Voltage	-4500 V	Not Specified
Source Temperature	700 °C	Not Specified
Reference	[8]	[6]

Visualizations

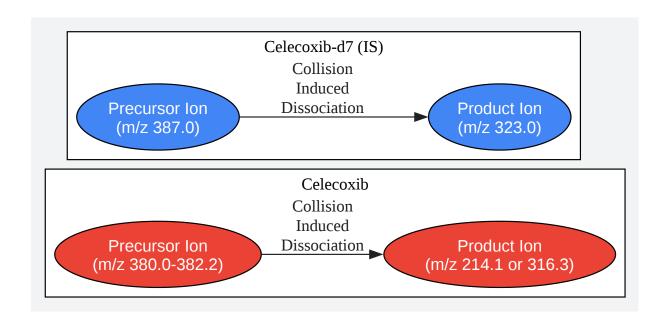




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Caption: Experimental workflow for Celecoxib analysis.





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Caption: MRM transitions for Celecoxib and its internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Celecoxib in biological matrices. The use of a deuterated internal standard, coupled with either solid-phase or liquid-liquid extraction, ensures high accuracy and precision, making it a valuable tool for a wide range of research and clinical applications.

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